molecular formula C13H14O2 B2441110 3-(4-tert-butylphenyl)prop-2-ynoic Acid CAS No. 220006-53-1

3-(4-tert-butylphenyl)prop-2-ynoic Acid

Cat. No. B2441110
CAS RN: 220006-53-1
M. Wt: 202.253
InChI Key: ZRZZGGBSKNFGQZ-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)prop-2-ynoic Acid is a chemical compound with the CAS Number: 220006-53-1 . It is also known as (2E)-3-(4-tert-butylphenyl)prop-2-enoic acid . The compound has a molecular weight of 204.27 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of a precursor to Lilial®, based on an aldol condensation in an ionic liquid, is described, utilizing piperidine as the base catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C13H14O2 . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 195 - 197 degrees Celsius .

Scientific Research Applications

Metabolite Analysis and Human Biomonitoring

3-(4-tert-butylphenyl)prop-2-ynoic Acid and its analogs, like lysmeral, have been the subject of human biomonitoring studies. For instance, lysmeral metabolites were extensively analyzed in urine samples of children and adolescents in Germany, highlighting its widespread presence and usage in personal care products and detergents. The study found significant occurrences of its metabolites, revealing exposure patterns and providing a basis for exposure reduction strategies (Murawski et al., 2020). Similarly, a decline over time in exposure to lysmeral was observed, indicating changes in usage or regulatory impacts on these compounds (Scherer et al., 2020).

Bioactivity and Toxicity Studies

Research on compounds related to this compound also extends to studies of bioactivity and toxicity. For instance, 2,4-Di-tert-butylphenol and its analogs, which are structurally related, are produced by various organisms and exhibit significant toxicity against most testing organisms. This toxicity is intriguing given the autotoxic nature of these compounds, leading to questions about their ecological and evolutionary roles (Zhao et al., 2020). Synthetic phenolic antioxidants, another related group of compounds, have been scrutinized for their environmental occurrence, human exposure, and potential toxicity, demonstrating the broader context of studies focused on these types of chemicals (Liu & Mabury, 2020).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 - Repr. 2 - Skin Sens. 1 according to the GHS labelling . The precautionary statements include P202 - P261 - P273 - P280 - P301 + P310 - P302 + P352 .

properties

IUPAC Name

3-(4-tert-butylphenyl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZZGGBSKNFGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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